molecular formula C21H18N4O2S2 B11631695 2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631695
M. Wt: 422.5 g/mol
InChI Key: PAIRFLGMCCOYDZ-WJDWOHSUSA-N
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Description

(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone

Preparation Methods

The synthesis of (5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the benzyl(methyl)amino group and the formation of the thiazolidinone ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O2S2/c1-13-7-6-10-25-17(13)22-18(24(2)12-14-8-4-3-5-9-14)15(20(25)27)11-16-19(26)23-21(28)29-16/h3-11H,12H2,1-2H3,(H,23,26,28)/b16-11-

InChI Key

PAIRFLGMCCOYDZ-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N(C)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N(C)CC4=CC=CC=C4

Origin of Product

United States

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